Cas no 53210-27-8 ((3,7-dimethyl-2,6-octadienyl)benzene)
53210-27-8 structure
Product Name:(3,7-dimethyl-2,6-octadienyl)benzene
Numero CAS:53210-27-8
MF:C16H22
MW:214.345884799957
CID:938107
PubChem ID:5365894
Update Time:2025-04-19
(3,7-dimethyl-2,6-octadienyl)benzene Proprietà chimiche e fisiche
Nomi e identificatori
-
- (3,7-dimethyl-2,6-octadienyl)benzene
- (2E)-1-iodo-3,7-dimethylocta-2,6-diene
- (2E)-1-Phenyl-3,7
- (2E)-3,7-Dimethyl-1-phenyl-2,6-octadiene
- (3,7-dimethylocta-2,6-dien-1-yl)benzene
- (E)-(3,7-dimethylocta-2,6-dienyl)benzene
- (E)-1-phenyl-3,7-dimethyl-2,6-octadiene
- 1-((E)-3,7-dimethylocta-2,6-dienyl)benzene
- 2,6-Octadiene, 1-iodo-3,7-dimethyl-, (E)-
- 2,6-Octadiene, 1-iodo-3,7-dimethyl-, (Z)-
- ACMC-20lhul
- AG-H-31411
- AG-H-60866
- CTK3A1257
- CTK3D5751
- geranyl iodide
- geranylbenzene
- 53210-27-8
- (3,7-Dimethyl-octa-2,6-dienyl)-benzene
- (3,6-OCTADIENYL)BENZENE
- [(2E)-3,7-Dimethyl-2,6-octadienyl]benzene #
- NSC-251004
- NSC251004
- XYOFVDMMEFNMSN-NTCAYCPXSA-N
-
- Inchi: 1S/C16H22/c1-14(2)8-7-9-15(3)12-13-16-10-5-4-6-11-16/h4-6,8,10-12H,7,9,13H2,1-3H3/b15-12+
- Chiave InChI: XYOFVDMMEFNMSN-NTCAYCPXSA-N
- Sorrisi: C(C/C=C(\C)/C)/C(/C)=C/CC1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 214.17226
- Massa monoisotopica: 214.172
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 16
- Conta legami ruotabili: 5
- Complessità: 235
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 1
- XLogP3: 5.7
- Superficie polare topologica: 0Ų
Proprietà sperimentali
- Densità: 0.888
- Punto di ebollizione: 316.3°C at 760 mmHg
- Punto di infiammabilità: 143.4°C
- Indice di rifrazione: 1.514
- PSA: 0
- LogP: 4.92180
(3,7-dimethyl-2,6-octadienyl)benzene Letteratura correlata
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
53210-27-8 ((3,7-dimethyl-2,6-octadienyl)benzene) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso